molecular formula C11H9ClN2S B1305110 6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine CAS No. 25935-62-0

6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine

Cat. No. B1305110
CAS RN: 25935-62-0
M. Wt: 236.72 g/mol
InChI Key: MGGFMQJJHUULTL-UHFFFAOYSA-N
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Patent
US04264605

Procedure details

6-(4-Chlorophenylthio)-3-nitropyridine (1.33 grams) was mixed with ammonium chloride (5.0 grams) in 5 ml. of water and about 50 ml. of 3A ethanol at 70°-80° C. Iron powder (3.0 grams) was added portionwise and the reaction mixture heated at 70°-80° C. with constant stirring, for 4 hours. The solution was filtered hot, solvents were removed, and the residue was washed with water; chloroform used to extract the compound was removed in vacuo. A thick oil was crystallized from ether-hexanes after passing through a flush with ethyl acetate on silica gel. The product precipitated as a white solid, yield 1.0 g., m.p. 55°-57°.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[N:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.[Cl-].[NH4+].O>[Fe].C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8][C:9]2[N:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)SC1=CC=C(C=N1)[N+](=O)[O-]
Name
Quantity
5 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3 g
Type
catalyst
Smiles
[Fe]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 70°-80° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated at 70°-80° C. with constant stirring, for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered hot
CUSTOM
Type
CUSTOM
Details
solvents were removed
WASH
Type
WASH
Details
the residue was washed with water
EXTRACTION
Type
EXTRACTION
Details
to extract the compound
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
A thick oil was crystallized from ether-hexanes
CUSTOM
Type
CUSTOM
Details
a flush with ethyl acetate on silica gel
CUSTOM
Type
CUSTOM
Details
The product precipitated as a white solid, yield 1.0 g

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)SC1=CC=C(C=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.